molecular formula C14H20O4 B8261497 Mutolide

Mutolide

Cat. No.: B8261497
M. Wt: 252.31 g/mol
InChI Key: SAORJUUJHIHDBZ-GLJCHZBLSA-N
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Description

Mutolide is a 14-membered macrolide compound discovered through chemical screening of the culture broth of the fungus F-24′707y, which was obtained after ultraviolet mutagenesis of the wild type strain. This strain typically produces the spirobisnaphthalene cladospirone bisepoxide . This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mutolide involves the use of acetate and malonate as precursors. The biogenetic origin of the carbon skeleton and hydroxy groups was verified by feeding sodium [1-13C]acetate and 18O2 to growing cultures of the fungus . The structure of this compound was established through detailed spectroscopic analysis, X-ray analysis, and derivatization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of ultraviolet mutagenesis to induce the production of this compound in fungal cultures suggests that similar biotechnological approaches could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Mutolide undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the nature of the derivatives being synthesized.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives

Scientific Research Applications

Mutolide has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

Mutolide is unique due to its specific structure and biological activities. Similar compounds include other macrolides such as:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

(3Z,5S,6Z,8S,9Z,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/b6-4-,8-7-,10-9-/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAORJUUJHIHDBZ-GLJCHZBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC/C=C\[C@@H](/C=C\[C@@H](/C=C\C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mutolide
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Mutolide
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Mutolide
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Mutolide
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Mutolide
Reactant of Route 6
Mutolide

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